Alamandine Receptor Selectivity: MrgD vs. Mas Receptor Pharmacological Fingerprint
Alamandine signals through MrgD with distinct antagonist blockade profile relative to angiotensin-(1–7). Binding of alamandine to MrgD is blocked by D-Pro7-Ang-(1–7), β-alanine, and PD123319, but not by the selective Mas antagonist A-779 [1]. In functional cardiovascular assays, microinjection of A-779 blunted angiotensin-(1–7) hypotensive effects but did not block the hypotensive effect of alamandine in both Sham and 2K1C hypertensive rats [2].
| Evidence Dimension | Antagonist blockade profile |
|---|---|
| Target Compound Data | Alamandine: blocked by D-Pro7-Ang-(1–7) and PD123319; NOT blocked by A-779 (Mas antagonist) |
| Comparator Or Baseline | Angiotensin-(1–7): blocked by A-779 (Mas antagonist) and D-Pro7-Ang-(1–7) |
| Quantified Difference | Qualitative pharmacological distinction; A-779 blockade absent for alamandine, present for Ang-(1–7) |
| Conditions | Central cardiovascular microinjection in normotensive and 2K1C hypertensive rats [2] |
Why This Matters
This receptor selectivity differentiation is critical for researchers requiring MrgD-specific activation without Mas receptor cross-reactivity.
- [1] Lautner RQ, Villela DC, Fraga-Silva RA, Silva N, Verano-Braga T, Costa-Fraga F, et al. Discovery and characterization of alamandine: a novel component of the renin-angiotensin system. Circ Res. 2013;112(8):1104-11. View Source
- [2] Soares ER, Barbosa CM, Campagnole-Santos MJ, Santos RAS, Alzamora AC. Hypotensive effect induced by microinjection of Alamandine, a derivative of angiotensin-(1-7), into caudal ventrolateral medulla of 2K1C hypertensive rats. Peptides. 2017;96:67-73. View Source
